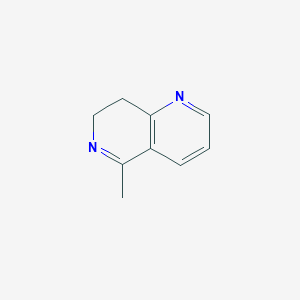
4,5-bis(fluoromethyl)-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-bis(fluoromethyl)-1,3-dioxolan-2-one, also known as Fluorodioxolane (FDOX), is an organic compound with a molecular formula of C7H6F2O2. It is a colorless liquid with a boiling point of 128°C and a molecular weight of 166.12 g/mol. FDOX has been used extensively in scientific research due to its wide range of applications. It is a versatile compound that can be used in a variety of ways, including as a solvent, a reactant, and a reagent.
Wirkmechanismus
FDOX is a versatile compound that can be used in a variety of ways. Its mechanism of action depends on the specific application. In general, FDOX can act as a reactant in organic synthesis, as a solvent, or as a reagent. For example, when used as a reactant, FDOX can react with other compounds to form polymers or pharmaceuticals. When used as a solvent, FDOX can dissolve other compounds, allowing them to be more easily manipulated. When used as a reagent, FDOX can facilitate the formation of desired compounds.
Biochemical and Physiological Effects
FDOX is a relatively non-toxic compound and is generally considered to be safe. It has been shown to have low acute toxicity and is not considered to be a carcinogen. Additionally, FDOX has been shown to have no effect on the reproductive system of animals.
Vorteile Und Einschränkungen Für Laborexperimente
FDOX has a number of advantages for use in laboratory experiments. It is a relatively non-toxic compound, making it safe for use in laboratory settings. Additionally, it is a versatile compound that can be used in a variety of ways. However, FDOX does have some limitations. It is a relatively expensive compound, making it less cost-effective for use in large-scale experiments. Additionally, FDOX is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
For FDOX research include the development of new synthesis methods, the development of new polymers, the development of new pharmaceuticals, and the exploration of new applications. Additionally, further research should be done to investigate the potential toxicity of FDOX and to explore potential environmental applications.
Synthesemethoden
The synthesis of FDOX is relatively simple and can be accomplished by a number of different methods. One of the most commonly used methods is the reaction of 1,3-dichloro-2-fluoro-2-propanol with dimethyl sulfoxide in the presence of sodium hydroxide. This reaction yields a mixture of FDOX and 1,3-dichloro-2-fluoro-2-propanol, which can be separated by distillation.
Wissenschaftliche Forschungsanwendungen
FDOX has a wide range of applications in scientific research. It is a commonly used solvent and reagent in organic synthesis, and it can be used to synthesize a variety of compounds. Additionally, FDOX is used as a reactant in the synthesis of polymers and has been used in the synthesis of polyurethanes and polyureas. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
4,5-bis(fluoromethyl)-1,3-dioxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c6-1-3-4(2-7)10-5(8)9-3/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQXBPZBBFHPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(OC(=O)O1)CF)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-ethynylphenyl)methyl]morpholine](/img/structure/B6614694.png)
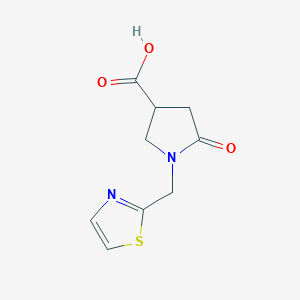
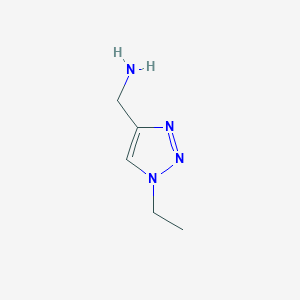
![2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6614722.png)
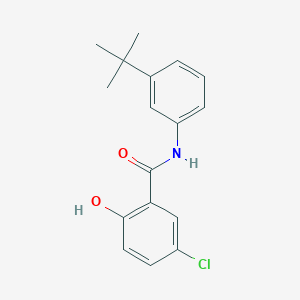
![tert-butyl({[4-(chloromethyl)phenyl]methoxy})dimethylsilane](/img/structure/B6614732.png)


![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)
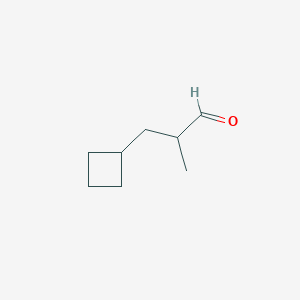

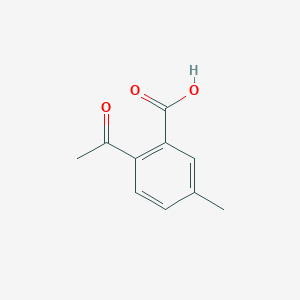
![4-bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine](/img/structure/B6614787.png)
